![molecular formula C21H22N6O3 B15102279 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B15102279.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, a tetrazole ring, and an acetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and tetrazole intermediates, followed by their coupling through various organic reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Tetrazole Synthesis: The tetrazole ring is often prepared by the cyclization of nitriles with sodium azide in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole and tetrazole intermediates with an acetamide linker. This can be achieved through nucleophilic substitution reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide stands out due to its unique combination of an indole moiety and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H24N4O3, with a molecular weight of approximately 420.5 g/mol. The structure includes an indole moiety and a tetrazole ring, which are known to contribute to various pharmacological activities.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C24H24N4O3 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The indole and tetrazole components are believed to interact with various cellular pathways, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
A study conducted on similar indole derivatives demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potential efficacy for this compound as an anticancer agent .
The proposed mechanism involves the modulation of apoptotic pathways through the inhibition of Bcl-2 proteins, which are crucial for regulating cell death. Molecular dynamics simulations have indicated that the compound may interact hydrophobically with target proteins, enhancing its cytotoxic effects .
Pharmacological Applications
The dual heterocyclic structure of this compound suggests a broad spectrum of pharmacological applications beyond oncology:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Indole derivatives are often studied for their neuroprotective properties, which could be relevant for conditions like Alzheimer's disease.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxyindole | Indole structure with methoxy group | Anticancer activity |
Isoquinoline derivatives | Isoquinoline core | Antimicrobial properties |
Indoleacetamides | Indole linked to acetamide | Neuroprotective effects |
Properties
Molecular Formula |
C21H22N6O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H22N6O3/c1-26-24-21(23-25-26)15-6-8-16(9-7-15)30-14-20(28)22-11-13-27-12-10-17-18(27)4-3-5-19(17)29-2/h3-10,12H,11,13-14H2,1-2H3,(H,22,28) |
InChI Key |
NVDSMKZIDCHVQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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